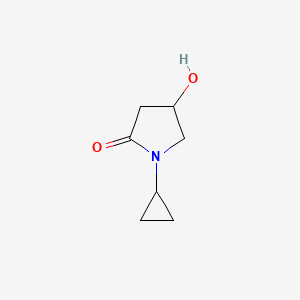

1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-3-7(10)8(4-6)5-1-2-5/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKOGCBGTKIOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 1-cyclopropyl-4-hydroxypyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. The pyrrolidinone scaffold is a privileged structure in drug discovery, valued for its three-dimensional architecture that allows for effective exploration of pharmacophore space.[1][2] Understanding the basicity of this scaffold and its derivatives is crucial for predicting molecular interactions, solubility, and pharmacokinetic profiles. This document delineates the theoretical basis of the basicity of this compound, supported by predicted physicochemical properties and established analytical methodologies for its empirical determination. Detailed experimental protocols for characterization are also provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered nitrogen-containing heterocyclic ring system of pyrrolidinone is a cornerstone in the design of a vast array of biologically active molecules.[1] Its prevalence in pharmaceuticals stems from its ability to present substituents in well-defined spatial orientations, enhancing target affinity and selectivity. The non-planar, sp³-hybridized nature of the ring is advantageous for creating molecules with improved three-dimensional shapes. The basicity of the lactam nitrogen, although attenuated by resonance, plays a pivotal role in the molecule's overall properties, including its ability to form hydrogen bonds and its behavior in physiological environments.

This guide focuses on this compound, a derivative that combines the pyrrolidinone core with a cyclopropyl group at the nitrogen and a hydroxyl group at the 4-position. The cyclopropyl moiety is a common substituent in medicinal chemistry, often introduced to modulate metabolic stability and target binding affinity. The hydroxyl group can participate in hydrogen bonding and offers a potential site for further functionalization. A thorough understanding of the basic properties of this molecule is therefore essential for its rational application in drug design and development.

Physicochemical and Basic Properties

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom within the lactam ring. However, this basicity is significantly weaker than that of a typical amine due to the delocalization of the lone pair into the adjacent carbonyl group through resonance. This resonance stabilization reduces the availability of the lone pair for protonation.[3][4] Consequently, protonation is more likely to occur at the carbonyl oxygen, which bears a partial negative charge.[2]

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 141.17 g/mol | PubChem[5] |

| XlogP | -0.6 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

The predicted XlogP of -0.6 suggests that this compound is a hydrophilic molecule, with a higher affinity for the aqueous phase than for an octanol phase.[5] This is consistent with the presence of the hydroxyl and carbonyl groups, which can engage in hydrogen bonding with water. The TPSA of 49.3 Ų is also indicative of good potential for membrane permeability.

Basicity and pKa

The basicity of a compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For a weak base like this compound, the pKa refers to the equilibrium:

BH⁺ ⇌ B + H⁺

where B is the base (this compound) and BH⁺ is its conjugate acid.

Due to the resonance delocalization within the lactam, the pKa of this compound is expected to be low, indicating weak basicity. For comparison, the pKa of the conjugate acid of a simple amide is typically around -1 to 0. The basicity of lactams is influenced by ring size, with γ-lactams (five-membered rings) like pyrrolidinones generally exhibiting very weak basicity.[2]

Solubility

The predicted hydrophilicity of this compound suggests good solubility in polar solvents such as water, ethanol, and methanol. Simple pyrrolidinones, like 2-pyrrolidinone and N-methyl-2-pyrrolidinone, are miscible with water and a wide range of organic solvents.[7][8] The presence of the hydroxyl group in the target molecule is expected to further enhance its aqueous solubility through hydrogen bonding. It is anticipated to be soluble in polar organic solvents like ethanol, methanol, and acetone, and have limited solubility in non-polar solvents such as hexane.

Synthesis and Characterization

A specific, detailed synthesis for this compound is not prominently reported in the literature. However, a general and adaptable synthetic route to 4-hydroxypyrrolidin-2-one derivatives has been described, which involves the regioselective reduction of tetramic acid intermediates.[9][10] This approach could be modified for the synthesis of the N-cyclopropyl analog.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from the literature, is outlined below.[9][10] This pathway provides a logical framework for the laboratory synthesis of the target compound.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Characterization of Basic Properties

To empirically determine the basic properties of this compound, a series of well-established analytical techniques should be employed. The following protocols provide a framework for these investigations.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the potential difference between two electrodes as a function of the volume of added titrant.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. Also, prepare a standardized ~0.01 M solution of hydrochloric acid.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration Setup: Place a known volume (e.g., 25.00 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette. After each addition, allow the solution to stabilize and record the pH.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Determination of pKa by NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the basic center as a function of pH.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., D₂O) across a range of pD values. The pD can be adjusted using DCl and NaOD.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the molecule (e.g., protons on the carbon adjacent to the nitrogen or carbonyl group). Plot the chemical shift of this proton as a function of pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its privileged pyrrolidinone scaffold. While it is a weak base due to the resonance delocalization of the nitrogen lone pair, its basicity is a critical parameter influencing its physicochemical and pharmacokinetic properties. The predicted hydrophilicity and potential for hydrogen bonding suggest favorable solubility and permeability characteristics. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its basic properties, enabling a more complete understanding of its behavior and facilitating its application in the development of novel therapeutics.

References

-

Li Petri, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Stack Exchange. (2018, March 26). Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Chemistry Stack Exchange. [Link]

-

Glover, S. A., & Ritchie, C. T. (2012). Reliable determination of amidicity in acyclic amides and lactams. The Journal of organic chemistry, 77(13), 5649–5657. [Link]

-

Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 7, 2026, from [Link]

-

Solubility of Things. (n.d.). N-Butylpyrrolidone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H11NO2). Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one (C8H13NO2). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]

-

Save My Exams. (2024, December 23). Relative Basicity of Amides & Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Chemistry Guru. (n.d.). How to compare Basicity of Organic Compounds. Retrieved January 7, 2026, from [Link]

-

Akhlaghi, S. P., & Saraf, S. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(1), 111–116. [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (R)-(+)-4-Hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-2-pyrrolidone (C4H7NO2). Retrieved January 7, 2026, from [Link]

-

Shanghai Witofly Chemical Co.,Ltd. (n.d.). 4-Hydroxy-2-pyrrolidone|25747-41-5 (62624-29-7). Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone. Retrieved January 7, 2026, from [Link]

-

Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 10-17. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

-

ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved January 7, 2026, from [Link]

-

Lee, J. Y., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules (Basel, Switzerland), 26(6), 1563. [Link]

Sources

- 1. doctorguideonline.com [doctorguideonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. (R)-(+)-4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 185505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

physicochemical characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Abstract

This compound is a heterocyclic organic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry. The cyclopropyl moiety can confer unique metabolic stability and conformational rigidity. A thorough physicochemical characterization is the foundational step for any potential application in drug discovery and development, providing critical data for formulation, pharmacokinetics, and safety assessment. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic characterization of this molecule. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating data package. We will detail the necessary spectroscopic, thermal, chromatographic, and physicochemical methodologies required to build a complete profile of this compound.

Introduction

The pyrrolidinone ring system is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its role as a chiral building block and its ability to participate in hydrogen bonding.[1] The addition of a cyclopropyl group to the nitrogen atom introduces a strained ring system that can protect against N-dealkylation, a common metabolic pathway, while influencing the molecule's overall conformation and lipophilicity.[2]

Before a compound like this compound can be advanced in a research or development pipeline, a comprehensive understanding of its fundamental physical and chemical properties is non-negotiable. This process, known as physicochemical characterization, informs everything from initial purity assessment and stability to predicting its behavior in biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion).[3] This document serves as a technical whitepaper, outlining a logical and rigorous workflow for researchers to generate a high-integrity dataset for this specific molecule.

Identity and Core Properties

The first step in any characterization is to confirm the identity and basic properties of the material. This data forms the basis of all subsequent analyses.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [4][5] |

| Molecular Weight | 141.17 g/mol | [5] |

| Appearance | Solid | |

| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC1N2CC(CC2=O)O | [4][5] |

Safety and Handling: Based on available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and carries the GHS06 pictogram (skull and crossbones) with a "Danger" signal word. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Spectroscopic Structural Confirmation

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. A combination of NMR, IR, and Mass Spectrometry is essential for confirming that the synthesized material is indeed the correct compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework of a molecule. They confirm the presence of key structural motifs (cyclopropyl group, pyrrolidinone ring) and provide information on the connectivity and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like the -OH group).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum. Key regions to analyze include the highly shielded cyclopropyl protons (typically <1 ppm) and the diastereotopic methylene protons of the pyrrolidinone ring.

-

Acquire a ¹³C spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

-

For full structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8] For this molecule, it serves to confirm the presence of the hydroxyl and amide carbonyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

-

~2900 cm⁻¹: C-H stretches from the cyclopropyl and pyrrolidinone aliphatic portions.

-

~1680 cm⁻¹ (strong): C=O stretch from the tertiary amide (lactam).

-

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula. Fragmentation patterns can also offer additional structural evidence.[8]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Compare the observed accurate mass of the parent ion to the theoretical mass calculated from the molecular formula (C₇H₁₁NO₂). The mass error should be less than 5 ppm.

Table 2: Predicted Monoisotopic Masses for Common Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.0863 |

| [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 164.0682 |

| [M-H]⁻ | C₇H₁₀NO₂⁻ | 140.0717 |

| Data derived from predicted values.[4] |

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability, purity, and solid-state properties of a compound.[9] They are essential for identifying potential issues related to manufacturing, storage, and formulation.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the melting point and enthalpy of fusion, which are key indicators of purity. It can also reveal polymorphism, dehydration events, or glass transitions.[10][11]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

-

Instrumentation: Use a calibrated DSC instrument.

-

Method:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere.[12]

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event. The area under the peak corresponds to the enthalpy of fusion. Sharp melting peaks are indicative of high purity.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the amount of residual solvent or water in the sample.[10][13]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C).

-

Data Analysis: The resulting curve plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Key Physicochemical Properties for Drug Development

These properties are fundamental to predicting a molecule's pharmacokinetic behavior and potential liabilities.[3][14]

Aqueous Solubility

Rationale: Solubility is a critical parameter that influences drug absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Determining solubility at a physiologically relevant pH (e.g., 7.4) is standard practice.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the target final concentration. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

-

Equilibration: Shake the mixture at room temperature for a set period (e.g., 2-4 hours).

-

Separation: Remove any precipitated solid by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound remaining in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.

Lipophilicity (LogD)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and potential toxicity.[3] It is typically measured as the distribution coefficient (LogD) at pH 7.4, which accounts for both neutral and ionized species.

Experimental Protocol: HPLC-based LogD Measurement

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with its lipophilicity.

-

Calibration: A set of standard compounds with known LogD values are injected to create a calibration curve of retention time vs. LogD.

-

Sample Analysis: The this compound sample is injected under the same chromatographic conditions.

-

Calculation: The LogD of the sample is determined by interpolating its retention time from the calibration curve. This method is rapid and requires very little material.

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized. Since the compound contains a hydroxyl group and a lactam, it may have acidic or basic properties. The pKa dictates the charge state of the molecule at different physiological pH values, which profoundly affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely known amount of the compound in a co-solvent/water mixture (e.g., methanol/water).

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH), while monitoring the pH with a calibrated electrode.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa values from the titration data.

Purity Assessment via HPLC

Rationale: A robust, validated purity method is required to ensure the quality and consistency of the compound batch. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose.[15]

Experimental Protocol: Reverse-Phase HPLC Method Development

-

Objective: To develop a gradient method that can separate the main compound from any potential impurities, starting materials, or degradation products.

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Development:

-

Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of the compound.

-

Optimize the gradient around the elution time of the main peak to achieve good resolution between it and any nearby impurities.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 210 nm). A Photo-Diode Array (PDA) detector is ideal as it can provide spectral information for all peaks.

Sources

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. Buy 1-Cyclopropyl-3-hydroxypyrrolidin-2-one [smolecule.com]

- 6. lehigh.edu [lehigh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 12. azom.com [azom.com]

- 13. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Cyclopropyl-4-hydroxypyrrolidin-2-one for Advanced Research

This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, potential synthetic pathways, and the strategic importance of its structural motifs for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

| Property | Value | Source |

| Molecular Formula | C7H11NO2 | [1][2] |

| Molecular Weight | 141.17 g/mol | [1] |

| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD19665406 | [1] |

| Physical Form | Solid | [1] |

Strategic Importance in Medicinal Chemistry

The incorporation of the this compound scaffold in drug design is a deliberate choice, leveraging the distinct properties of both the cyclopropyl group and the hydroxypyrrolidinone core.

The Versatility of the Cyclopropyl Moiety

The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry.[3][4] Its rigid and strained three-membered ring confers unique conformational and electronic properties to a molecule.[3] Key advantages of including a cyclopropyl group, as highlighted in numerous studies, include:

-

Enhanced Metabolic Stability : The carbon-hydrogen bonds in a cyclopropane ring are stronger than in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

-

Improved Potency and Receptor Binding : The rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[3][4]

-

Modulation of Physicochemical Properties : The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The 4-Hydroxypyrrolidin-2-one Core

The 4-hydroxypyrrolidin-2-one scaffold is a valuable intermediate in the synthesis of a variety of biologically active compounds, including antibiotics and antidepressants.[5][6] The hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.

Synthesis Strategies

Step 1: Synthesis of 4-Hydroxypyrrolidin-2-one from Tetramic Acid Intermediates

This step is adapted from a known short synthesis of 4-hydroxypyrrolidin-2-one derivatives.[5][6] The process begins with the cyclization of an N-protected amino acid with Meldrum's acid to form a tetramic acid intermediate, which is then reduced to the desired 4-hydroxypyrrolidin-2-one.

Caption: Proposed synthesis of the 4-hydroxypyrrolidin-2-one core.

Experimental Protocol (Hypothetical):

-

Cyclization: To a solution of Meldrum's acid and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) at 0°C, add N-Boc-glycine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture overnight at room temperature.

-

Perform a standard aqueous workup and purify the crude product by column chromatography to yield N-Boc-pyrrolidine-2,4-dione.

-

Reduction: Dissolve the N-Boc-pyrrolidine-2,4-dione in methanol at 0°C and add sodium borohydride (NaBH4) portion-wise.

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

Quench the reaction, remove the solvent, and perform an extractive workup.

-

Purify the resulting residue by column chromatography to obtain 4-hydroxypyrrolidin-2-one.

Step 2: N-Cyclopropylation of 4-Hydroxypyrrolidin-2-one

The final step involves the alkylation of the nitrogen atom of the pyrrolidinone ring with a suitable cyclopropyl electrophile.

Caption: Proposed N-cyclopropylation to yield the final product.

Experimental Protocol (Hypothetical):

-

To a solution of 4-hydroxypyrrolidin-2-one in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0°C.

-

After stirring for a short period, add cyclopropyl bromide.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product via column chromatography to yield this compound.

Potential Applications in Drug Discovery

Given the known biological activities of related compounds, this compound and its derivatives are promising candidates for several therapeutic areas:

-

Neuroscience : The pyrrolidinone core is present in nootropic drugs, and derivatives have been explored as antidepressants.[5][6] The addition of a cyclopropyl group could enhance blood-brain barrier permeability and metabolic stability, making these compounds interesting for treating central nervous system disorders. A study on a pyrazinone-based CRF1 receptor antagonist for anxiety demonstrated the successful incorporation of a cyclopropyl-containing fragment to improve pharmacokinetic properties.[7][8]

-

Oncology : The rigid structure and potential for specific interactions make this scaffold a candidate for designing enzyme inhibitors, a common strategy in cancer therapy.

-

Infectious Diseases : Pyrrolidinone derivatives have been investigated for their antimicrobial properties. The unique stereochemistry and electronic profile of this compound could lead to novel antibiotics.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis, while not explicitly detailed in the literature, is achievable through established chemical transformations. The strategic combination of the 4-hydroxypyrrolidin-2-one core and the cyclopropyl group offers a compelling starting point for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full potential.

References

-

PubChem. This compound. [Link]

-

PubChem. 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. [Link]

-

UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

-

CAS. CAS Registry. [Link]

-

Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. [Link]

-

Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 116-123. [Link]

-

Taly, V. V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Kumar, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1169-1181. [Link]

-

Hartz, R. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]

-

Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A short synthesis of 4-Hydroxypyrrolidine-2-One from Tetramic Acid Intermediates. UiTM Institutional Repository. [Link]

-

Taly, V. V., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

Sources

- 1. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Authored by a Senior Application Scientist

This document provides a detailed technical analysis of the spectral data for the compound this compound (Molecular Formula: C₇H₁₁NO₂), a key heterocyclic scaffold relevant in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Given the absence of a complete public set of experimental spectra, this guide synthesizes predicted data, established spectroscopic principles, and data from analogous structures to present a robust analytical framework. This approach provides a reliable baseline for researchers synthesizing or working with this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of a novel or synthesized compound is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. For this compound, the key structural features to be validated are the N-cyclopropyl group, the five-membered lactam (pyrrolidinone) ring, the secondary alcohol at the C4 position, and the carbonyl group of the lactam.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | ~2.0 - 4.0 | Broad Singlet | 1H |

| H-4 (CH-OH) | ~4.4 - 4.6 | Multiplet | 1H |

| H-5 (N-CH₂) | ~3.3 - 3.6 | Multiplet | 2H |

| H-3 (C=O-CH₂) | ~2.4 - 2.8 | Multiplet | 2H |

| H-1' (N-CH) | ~2.2 - 2.5 | Multiplet | 1H |

| H-2', H-3' (Cyclopropyl CH₂) | ~0.5 - 0.9 | Multiplet | 4H |

Expertise & Experience:

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen exchange.

-

H-4 (Methine): This proton is attached to the carbon bearing the electronegative hydroxyl group, shifting it significantly downfield. It will appear as a multiplet due to coupling with the protons on C3 and C5.

-

H-5 and H-3 (Methylene Protons): These diastereotopic protons on the pyrrolidinone ring are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The H-5 protons are adjacent to the nitrogen, while the H-3 protons are adjacent to the carbonyl group.

-

Cyclopropyl Protons: The protons of the cyclopropyl group are highly shielded and appear in the upfield region of the spectrum (~0.5-0.9 ppm), a characteristic feature of this strained ring system.[3][4] The methine proton (H-1') will be further downfield than the methylene protons due to its attachment to the nitrogen atom.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~175 - 178 |

| C-4 (CH-OH) | ~68 - 72 |

| C-5 (N-CH₂) | ~48 - 52 |

| C-3 (C=O-CH₂) | ~38 - 42 |

| C-1' (N-CH) | ~28 - 32 |

| C-2', C-3' (Cyclopropyl CH₂) | ~5 - 10 |

Expertise & Experience:

-

Carbonyl Carbon (C-2): The lactam carbonyl carbon is the most deshielded, appearing far downfield, which is characteristic of amide-like carbons.[6]

-

C-4 (CH-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and typically appears in the 68-72 ppm range.

-

Ring Carbons (C-5, C-3): The C-5 carbon, being attached to the nitrogen, is more deshielded than the C-3 carbon, which is alpha to the carbonyl.

-

Cyclopropyl Carbons (C-1', C-2', C-3'): The carbons of the cyclopropyl ring are highly shielded due to the ring strain and appear at very high field (upfield), a distinctive diagnostic feature. The methine carbon (C-1') is more deshielded than the methylene carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 (broad) | O-H stretch | Alcohol | Strong, Broad |

| ~3080 | C-H stretch | Cyclopropyl C-H | Medium |

| ~2850-2960 | C-H stretch | Alkyl C-H (ring) | Medium |

| ~1680 (strong) | C=O stretch | Amide (Lactam) | Strong, Sharp |

| ~1250-1350 | C-N stretch | Amide | Medium |

| ~1050-1150 | C-O stretch | Secondary Alcohol | Strong |

Trustworthiness:

-

The presence of a strong, broad absorption band around 3400 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group.

-

A very strong, sharp peak around 1680 cm⁻¹ is characteristic of a carbonyl group within a five-membered lactam ring.[7][8] The ring strain slightly lowers the frequency compared to a standard acyclic amide.

-

The C-H stretching vibrations of the cyclopropyl group are often observed at slightly higher frequencies (~3080 cm⁻¹) than typical sp³ C-H bonds.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural clues.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Key Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.0863 |

| [M+Na]⁺ | 164.0682 |

| [M-H]⁻ | 140.0717 |

| [M+H-H₂O]⁺ | 124.0762 |

Data sourced from PubChem predictions.[1]

Expertise & Experience: Fragmentation Pathway The fragmentation of this compound in an ESI-MS experiment (positive ion mode) would likely proceed via initial protonation. The most probable fragmentation pathways include:

-

Loss of Water: A facile loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺ to form a stable carbocation at m/z 124.0762.[1]

-

Ring Opening and Cleavage: Fragmentation of the pyrrolidinone or cyclopropyl rings can lead to various smaller charged fragments.

Sources

- 1. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Pyrrolidinone [webbook.nist.gov]

- 8. 2-Pyrrolidinone, 1-butyl- [webbook.nist.gov]

- 9. Cyclopropane [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profiling of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a novel heterocyclic compound. While specific experimental data for this molecule is not publicly available, this document outlines the theoretical considerations, robust experimental protocols, and data interpretation frameworks necessary for its complete solubility assessment. We present a detailed methodology for determining thermodynamic (equilibrium) solubility using the gold-standard shake-flask method, discuss the contextual importance of kinetic solubility for early discovery, and explore the physicochemical principles governing the dissolution of pyrrolidinone-based structures.[4][5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for novel chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[2][3] Poor solubility can lead to a cascade of negative consequences, including:

-

Underestimated Potency: Inaccurate results in biological screening assays due to compound precipitation.[6]

-

Poor Absorption & Bioavailability: Inefficient absorption from the gastrointestinal tract following oral administration, leading to low systemic exposure.[1][7]

-

Formulation Difficulties: The need for complex and often costly formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions.[4]

-

Increased Development Costs: Unreliable in vitro data and challenges in achieving desired therapeutic concentrations can lead to costly delays and failures in later development stages.[6]

This guide focuses on This compound , a molecule featuring a lactam ring, a hydroxyl group, and a cyclopropyl moiety. Its structural attributes—hydrogen bond donors and acceptors, and a mix of polar and non-polar regions—suggest a complex solubility profile that requires careful and systematic investigation.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a function of both its intrinsic properties and the external solution conditions.[8] Understanding these factors is crucial for designing meaningful experiments and interpreting the results.

2.1. Intrinsic Molecular Properties:

-

Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the intermolecular forces holding the crystal together. The stronger the crystal lattice, the lower the solubility. This is why different polymorphs of the same compound can exhibit different solubilities.[8]

-

Polarity and Lipophilicity (LogP/LogD): The principle of "like dissolves like" is fundamental. The pyrrolidinone ring and hydroxyl group of the target compound are polar and capable of hydrogen bonding, suggesting solubility in polar solvents.[9] The cyclopropyl group adds lipophilicity. The balance between these features will dictate its solubility in a given solvent.

-

Ionization (pKa): The presence of ionizable groups dramatically affects aqueous solubility. While this compound is not strongly acidic or basic, subtle pH-dependent effects should not be ruled out without experimental confirmation.[7]

2.2. Extrinsic and Solution Factors:

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are primary determinants of its ability to dissolve a solute.

-

Temperature: Most solid dissolutions are endothermic, meaning solubility increases with temperature.[7] This relationship should be characterized, especially for formulation development.

-

pH of the Medium: For ionizable compounds, pH is a critical factor. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[7][10]

The interplay of these factors is visually summarized in the diagram below.

Caption: Key intrinsic and extrinsic factors influencing compound solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is often measured in two distinct ways, and understanding the difference is crucial for proper data application.[1][11]

-

Kinetic Solubility: This is a high-throughput measurement typically used in early discovery.[5][8] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6] The resulting precipitate is often amorphous.[11] While fast and requiring minimal compound, this method often overestimates the true solubility.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[10] This is the gold-standard measurement for lead optimization and pre-formulation.[4][6]

This guide will focus on the protocol for determining thermodynamic solubility , as it provides the most reliable and relevant data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for measuring thermodynamic solubility.[4] The protocol below is a self-validating system designed for accuracy and reproducibility.

4.1. Materials and Equipment:

-

This compound (solid powder, purity >98%)

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetonitrile, Propylene Glycol)

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

4.2. Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 250 RPM). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Then, separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Causality Note: Filtration removes fine particulates that could otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample via a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution using the calibration curve, correcting for the dilution factor.

-

The entire workflow is depicted in the following diagram.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) | Classification |

| Deionized Water | ~7.0 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| PBS Buffer | 7.4 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Propylene Glycol | N/A | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| DMSO | N/A | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: Molecular Weight of C₇H₁₁NO₂ is 141.17 g/mol . Classification is based on USP standards.

Interpretation: The data should be analyzed to understand structure-solubility relationships. For instance, higher solubility in ethanol compared to water may suggest that while the molecule can hydrogen bond, its overall character is moderately non-polar. Comparing results in 0.1N HCl and PBS can reveal any pH-dependent solubility, which is critical for predicting oral absorption.

Conclusion and Future Directions

This guide provides a robust, authoritative framework for the comprehensive solubility characterization of this compound. By adhering to the principles of thermodynamic equilibrium and employing the validated shake-flask protocol, researchers can generate reliable and accurate data crucial for informed decision-making in the drug development pipeline.

Future work should involve expanding the solvent screen to include biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution and performing temperature-dependent studies to assess the thermodynamics of the dissolution process. This foundational dataset is the cornerstone upon which all subsequent formulation and development activities will be built.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing.

- Enamine. Aqueous Solubility Assay. Enamine Store.

- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine Store.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Bevan, M. J., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Pan, L., Ho, Q., & Tsutsui, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Sigma-Aldrich. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone Product Page. Sigma-Aldrich.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Sigma-Aldrich. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone Technical Specifications. Sigma-Aldrich.

- Life Chemicals. Compound solubility measurements for early drug discovery. Life Chemicals.

- BenchChem. A Comparative Analysis of Pyrrolidinone Derivatives as Solvents. BenchChem.

- Solubility of Things. Pyrrolidine Solubility. Solubility of Things.

- Soni, P., & Kaur, J. (2015). Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate.

- Zhao, L., et al. (2000). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.

- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- PubChem. 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. PubChem.

- PubChem. This compound. PubChem.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. scispace.com [scispace.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. ovid.com [ovid.com]

An In-depth Technical Guide to the Stability and Storage of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key intermediate in pharmaceutical research and development. Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, which directly impacts the reliability and reproducibility of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a common structural motif in many pharmaceuticals. The stability of this compound is a critical quality attribute that must be understood and controlled to ensure its suitability for use in research and drug development.

Chemical Structure:

The presence of a hydroxyl group and a lactam ring in the structure of this compound suggests potential susceptibility to certain degradation pathways, which will be explored in this guide.

Fundamental Principles of Chemical Stability

The stability of an active pharmaceutical ingredient (API) or intermediate is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[2][3] Environmental factors such as temperature, humidity, and light can significantly impact stability.[3] For this compound, the key structural features of concern are the lactam ring and the hydroxyl group.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemistry of pyrrolidinone derivatives, the following degradation pathways are plausible:

-

Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in ring-opening to form the corresponding amino acid derivative.

-

Oxidation: The secondary alcohol (hydroxyl group) could be susceptible to oxidation, potentially forming a ketone. The molecule, in general, could be sensitive to oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability testing is a crucial component of a comprehensive stability program.[2][4][5]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and integrity of this compound.[6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | Controlled room temperature (15-25 °C) or as specified by the supplier. Refrigeration (2-8 °C) may be considered for long-term storage. | To minimize the rate of potential thermal degradation. |

| Humidity | Store in a dry environment. The use of desiccants is recommended. | To prevent hydrolysis of the lactam ring. |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | To prevent photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Designing a Comprehensive Stability Study

A well-designed stability study is crucial for determining the re-test period or shelf life and recommended storage conditions for this compound.[2][3] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[4][9]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11] These studies also help in developing and validating a stability-indicating analytical method.[11]

Workflow for a Forced Degradation Study:

Sources

- 1. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. scribd.com [scribd.com]

- 5. snscourseware.org [snscourseware.org]

- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 7. Storage of API's at CyberFreight - CyberFreight International B.V. [cyberfreight.nl]

- 8. govinfo.gov [govinfo.gov]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of N-cyclopropyl-pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclopropyl-pyrrolidinone scaffold is an emerging motif in medicinal chemistry, combining the favorable pharmacological attributes of both the pyrrolidinone ring and the cyclopropyl group. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds, offering a versatile backbone for diverse functionalization.[1][2] The incorporation of a cyclopropyl moiety can enhance metabolic stability, improve potency, and provide conformational rigidity, addressing common challenges in drug discovery.[3] This technical guide provides a comprehensive exploration of the known and potential biological targets of N-cyclopropyl-pyrrolidinone derivatives. We will delve into the mechanistic basis for their activity, present detailed experimental protocols for target identification and validation, and synthesize structure-activity relationship (SAR) insights to guide future drug design efforts.

Introduction: The Chemical Rationale for N-cyclopropyl-pyrrolidinone Derivatives in Drug Discovery

The pyrrolidinone ring system is a five-membered lactam that is a core component of many natural products and synthetic pharmaceuticals.[4] Its frequent appearance in approved drugs underscores its importance as a pharmacologically relevant scaffold.[1] The pyrrolidinone structure offers several advantages in drug design, including its ability to form key hydrogen bonds and its amenability to stereocontrolled synthesis, allowing for precise three-dimensional arrangements of substituents to optimize target engagement.[1]

The addition of a cyclopropyl group to the nitrogen atom of the pyrrolidinone ring introduces unique physicochemical properties. The cyclopropyl group is a bioisostere for various functional groups and can positively influence a molecule's pharmacokinetic profile by blocking metabolic pathways.[3] Its rigid nature can also lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. This strategic combination of a proven heterocyclic core with a metabolically robust and conformationally constraining group makes N-cyclopropyl-pyrrolidinone derivatives a compelling class of molecules for therapeutic development.

Identified and Potential Biological Targets

While the N-cyclopropyl-pyrrolidinone scaffold is a relatively recent focus of intensive investigation, preliminary studies and research on closely related analogs point toward several promising biological target classes.

Kinase Inhibition: Targeting Cellular Signaling Cascades

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolidinone scaffold has been successfully incorporated into various kinase inhibitors.

One of the most direct examples of an N-cyclopropyl-pyrrolidinone derivative as a kinase inhibitor is in the development of Tyrosine Kinase 2 (Tyk2) inhibitors . A series of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates have been synthesized as macrocyclic Tyk2 inhibitors, highlighting the potential of this scaffold in targeting this member of the Janus kinase (JAK) family involved in inflammatory and autoimmune diseases.[5]

Furthermore, related pyrrolidinone derivatives have shown inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) , a family of enzymes involved in cell growth, proliferation, and survival.[5] Given the precedent for pyrrolidinone-based kinase inhibitors, it is highly probable that novel N-cyclopropyl-pyrrolidinone derivatives could be designed to target a wide range of kinases, including but not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are key targets in oncology.[6]

-

Serine/Threonine Kinases: Including those in the MAP kinase pathway, such as p38α MAP kinase.

The following diagram illustrates a general kinase inhibition workflow:

Figure 2: A simplified workflow for determining the binding affinity of a compound to a GPCR.

Enzyme Inhibition: A Broad Spectrum of Possibilities

Beyond kinases, the N-cyclopropyl-pyrrolidinone scaffold has the potential to inhibit a wide range of other enzymes.

-

Carbohydrate-Metabolizing Enzymes: Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase , enzymes involved in carbohydrate digestion. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. [7]* Neuraminidase: Certain pyrrolidine derivatives have shown potent inhibitory activity against the neuraminidase of the influenza A virus, suggesting a potential application in antiviral therapy. [8]* β-N-Acetylhexosaminidases: Pyrrolidine analogues of naturally occurring iminosugars have demonstrated potent inhibition of these enzymes, which are implicated in various diseases, including lysosomal storage disorders. [9]

Antimicrobial and Anticancer Activity

The pyrrolidinone ring is a common feature in compounds with demonstrated antimicrobial and anticancer properties.

-

Antimicrobial: N-substituted pyrrolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. [4][10]The mechanism of action can vary, from inhibition of essential enzymes to disruption of the cell membrane.

-

Anticancer: A multitude of pyrrolidinone derivatives have exhibited cytotoxic effects against various cancer cell lines. [11][12]The proposed mechanisms of action are diverse and include the induction of apoptosis and inhibition of cell proliferation pathways.

Experimental Protocols for Target Identification and Validation

A critical aspect of drug discovery is the use of robust and validated experimental assays to identify and characterize the biological activity of new chemical entities.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Principle: The assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

N-cyclopropyl-pyrrolidinone test compounds

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction: a. In a multi-well plate, add the test compound dilutions. b. Add the kinase enzyme to each well and incubate briefly to allow for compound binding. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. b. Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. c. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [13]

Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cultured cells. [14][15] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [14] Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

N-cyclopropyl-pyrrolidinone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [7][16] Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism. [17] Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

N-cyclopropyl-pyrrolidinone test compounds

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [17]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the N-cyclopropyl-pyrrolidinone class is still under development, preliminary findings from related series offer valuable guidance for future optimization efforts.

-

Substitution on the Pyrrolidinone Ring: The position and nature of substituents on the pyrrolidinone ring are critical for target engagement. For instance, in the case of Tyk2 inhibitors, the presence of a cyano and a carboxylate group at the 3 and 4 positions, respectively, of the pyrrolidinone ring was important for activity. [5]* Stereochemistry: The stereochemistry of the pyrrolidinone ring can significantly impact biological activity. Different stereoisomers can exhibit distinct binding affinities and efficacies due to the specific three-dimensional requirements of the target's binding pocket. [1]* Modifications of the Cyclopropyl Group: While the cyclopropyl group itself is often introduced for its favorable properties, further substitution on this ring could be explored to fine-tune potency and selectivity.

Conclusion and Future Directions

The N-cyclopropyl-pyrrolidinone scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities. The convergence of the well-established pharmacological relevance of the pyrrolidinone ring with the advantageous physicochemical properties of the cyclopropyl group provides a strong foundation for lead discovery and optimization.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of diverse libraries of N-cyclopropyl-pyrrolidinone derivatives against a broad panel of biological targets will be crucial for uncovering new therapeutic opportunities. In-depth mechanistic studies, including X-ray crystallography of ligand-target complexes, will provide invaluable insights for rational drug design and the development of next-generation therapeutics based on this versatile chemical framework.

References

- Al-Ostoot, F. H., Al-Ghamdi, S. A., Wani, T. A., & Shaik, M. R. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135548.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.